

# (+)-Alpha-cedrene CAS number and molecular structure

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## Compound of Interest

Compound Name: (+)-Alpha-cedrene

Cat. No.: B13384571

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## An In-depth Technical Guide to (+)-Alpha-cedrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and biological activities of **(+)-Alpha-cedrene**, with a focus on its potential applications in research and drug development.

## Chemical and Molecular Identity

**(+)-Alpha-cedrene** is a tricyclic sesquiterpene naturally found in the essential oil of cedarwood. While the CAS number 469-61-4 is commonly assigned to alpha-cedrene, it is important to note that much of the commercially available and studied material is the (-)-enantiomer.<sup>[1]</sup> Data specific to the (+)-enantiomer is limited, and this guide will primarily refer to data for alpha-cedrene, specifying the enantiomer where the information is available.

Molecular Structure:

- IUPAC Name: (1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
- Molecular Formula: C<sub>15</sub>H<sub>24</sub><sup>[2]</sup>
- SMILES: C[C@@H]1CC[C@@H]2[C@]13CC=C(--INVALID-LINK--C2(C)C)C

- InChI Key: IRAQOCYXUMOFCW-OSFYFWMSA-N[3]

## Physicochemical Properties

A summary of the key physicochemical properties of alpha-cedrene is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	References
CAS Number	469-61-4	[2]
Molecular Weight	204.35 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Odor	Woody, cedar-like, sweet	
Boiling Point	261-262 °C	[1]
Density	0.932 g/mL at 20 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.498	
Flash Point	104 °C	[2]
Optical Rotation	[α] <sub>20/D</sub> -88±1°, c = 10% in ethanol (for (-)-α-cedrene)	[1]
Solubility	Insoluble in water; soluble in ethanol, chloroform, and DMSO.	[1]

## Spectral Data

The following tables summarize the available spectral data for alpha-cedrene, which are essential for its identification and characterization.

<sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)

Carbon Atom	Chemical Shift (ppm)
1	51.2
2	41.8
3	25.4
4	35.8
5	55.1
6	32.9
7	41.3
8	142.1
9	118.4
10	30.1
11	25.1
12	29.8
13	15.6
14	24.3
15	29.8

Note: The assignments are based on published literature for  $\alpha$ -cedrene.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)
204 (M <sup>+</sup> )	25
189	15
161	35
133	20
119	100
105	40
93	55
91	45
79	30
41	50

Note: The fragmentation pattern is characteristic of the cedrene skeleton.

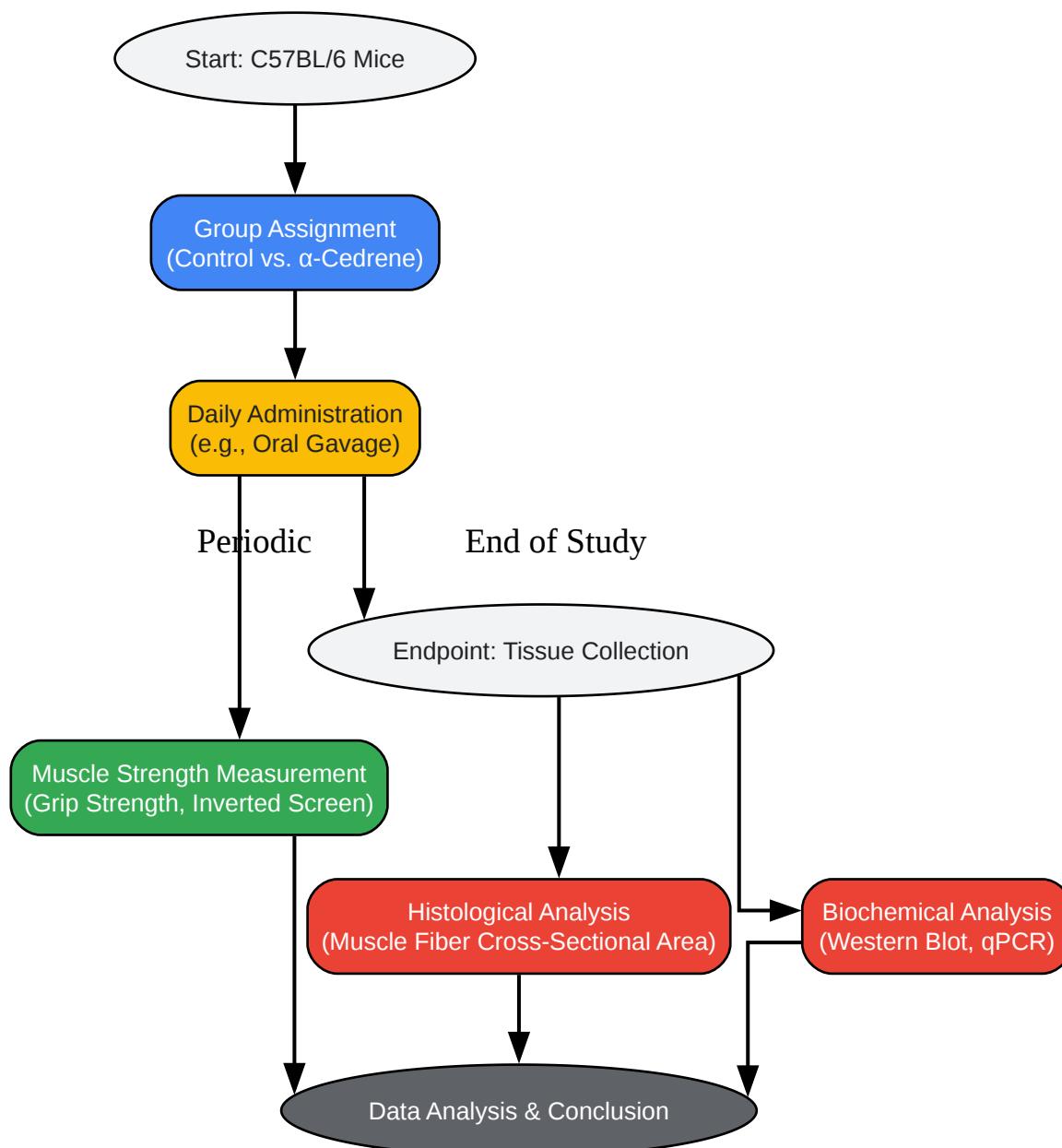
## Biological Activity and Mechanism of Action

Recent studies have highlighted the significant biological activities of alpha-cedrene, particularly its role in regulating cellular processes related to metabolism and muscle growth.

### 4.1. Skeletal Muscle Hypertrophy

Alpha-cedrene has been identified as a ligand for the mouse olfactory receptor 23 (MOR23).<sup>[4]</sup> The activation of this receptor in skeletal muscle cells initiates a signaling cascade that leads to muscle hypertrophy.<sup>[4]</sup>

Signaling Pathway for Alpha-Cedrene Induced Muscle Hypertrophy



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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)